molecular formula C29H28F3NO12 B1677022 N-三氟乙酰阿霉素 CAS No. 26295-56-7

N-三氟乙酰阿霉素

货号: B1677022
CAS 编号: 26295-56-7
分子量: 639.5 g/mol
InChI 键: RQIOYWADAKTIJC-QFVZNODKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Trifluoroacetyldoxorubicin is a metabolite of Doxorubicin . It has a molecular weight of 639.53 and a molecular formula of C29H28F3NO12 .

科学研究应用

水性介质和脂质体包封中的化学稳定性

N-三氟乙酰阿霉素在水性介质中和脂质体包封后已对其化学稳定性进行了研究 . 这项研究对于了解该化合物在不同环境中的行为至关重要,这可以为其在各种应用中的使用提供信息。

标记化合物的合成

该化合物已用于合成标记的柔红霉素和阿霉素 . 这些标记的化合物用于各种生化和医学研究。 然而,由于人体液中的氚交换,这些产品的应用受到限制 .

与血清白蛋白的结合

已进行研究以确定 N-三氟乙酰阿霉素在生理条件下与牛血清白蛋白 (BSA) 和人血清白蛋白 (HSA) 的结合位点 . 了解该化合物如何与这些蛋白质相互作用可以洞悉其潜在的治疗应用。

脂质体皮肤病学

N-三氟乙酰阿霉素在脂质体皮肤病学领域具有潜在的应用 . 皮肤病学和化妆品中的脂质体是特殊的科学兴趣主题,评估脂质体皮肤病学的长期稳定性至关重要 .

作用机制

N-Trifluoroacetyldoxorubicin, being a metabolite of Doxorubicin, might share a similar mechanism of action. Doxorubicin is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .

属性

{ "Design of the Synthesis Pathway": "The synthesis of N-Trifluoroacetyldoxorubicin involves the acylation of doxorubicin with trifluoroacetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Doxorubicin", "Trifluoroacetic anhydride", "Catalyst (e.g. 4-dimethylaminopyridine)" ], "Reaction": [ "Doxorubicin is dissolved in anhydrous pyridine.", "Trifluoroacetic anhydride is added to the solution dropwise while stirring.", "The catalyst is added to the mixture and the reaction is allowed to proceed at room temperature for several hours.", "The reaction mixture is then quenched with water and the product is extracted with a suitable organic solvent.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield N-Trifluoroacetyldoxorubicin as a red solid." ] }

26295-56-7

分子式

C29H28F3NO12

分子量

639.5 g/mol

IUPAC 名称

2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide

InChI

InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1

InChI 键

RQIOYWADAKTIJC-QFVZNODKSA-N

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

N-Trifluoroacetyladriamycin;  NSC 283464;  NSC-283464;  NSC283464;  AD 41;  AD-41;  AD41; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trifluoroacetyldoxorubicin
Reactant of Route 2
Reactant of Route 2
N-Trifluoroacetyldoxorubicin
Reactant of Route 3
Reactant of Route 3
N-Trifluoroacetyldoxorubicin
Reactant of Route 4
Reactant of Route 4
N-Trifluoroacetyldoxorubicin
Reactant of Route 5
Reactant of Route 5
N-Trifluoroacetyldoxorubicin
Reactant of Route 6
Reactant of Route 6
N-Trifluoroacetyldoxorubicin
Customer
Q & A

Q1: What are the structural differences between Doxorubicin and N-Trifluoroacetyldoxorubicin, and how do these differences affect their activity against cancer cells?

A: N-Trifluoroacetyldoxorubicin is a synthetic analog of Doxorubicin, modified at the 3'-amino group of the sugar moiety with a trifluoroacetyl group. This modification aims to improve oral bioavailability and reduce toxicity compared to Doxorubicin. While both compounds share the anthracycline core structure responsible for DNA intercalation and topoisomerase II inhibition, the added trifluoroacetyl group in N-Trifluoroacetyldoxorubicin influences its physicochemical properties, potentially affecting cellular uptake, metabolism, and ultimately, its antitumor activity. Studies have shown varying sensitivities of different cancer cell lines to N-Trifluoroacetyldoxorubicin compared to Doxorubicin, suggesting the structural modification leads to altered interactions with cellular targets or drug resistance mechanisms [, ].

Q2: How does the in vitro activity of N-Trifluoroacetyldoxorubicin compare to other Doxorubicin derivatives against human colon cancer cells?

A: Research has shown that human colon adenocarcinoma cells exhibit varying sensitivities to different Doxorubicin derivatives, including N-Trifluoroacetyldoxorubicin. One study compared the in vitro activity of several Doxorubicin analogs, including 4'-Deoxydoxorubicin, 4'-Epidoxorubicin, and 4'-O-Methyldoxorubicin, against the T219 colon cancer cell line []. While the study did not directly compare the efficacy of N-Trifluoroacetyldoxorubicin to these specific analogs, it highlighted the importance of structural modifications in modulating the drug's interaction with cancer cells and impacting its overall efficacy. This finding emphasizes the need for further research to directly compare the in vitro activity of N-Trifluoroacetyldoxorubicin to other Doxorubicin derivatives in various cancer cell lines, including a wider range of colon cancer models.

Q3: What are the challenges associated with formulating N-Trifluoroacetyldoxorubicin, and what strategies have been explored to overcome them?

A: Research indicates that N-Trifluoroacetyldoxorubicin, like many other anthracyclines, faces challenges related to stability and solubility in aqueous solutions, potentially impacting its bioavailability and therapeutic efficacy []. To address these limitations, researchers have explored various formulation strategies, such as encapsulating the drug in liposomes [] and complexing it with cyclodextrins []. These approaches aim to improve the drug's stability, solubility, and ultimately enhance its delivery to target tissues while minimizing potential side effects.

Q4: What is the metabolic fate of N-Trifluoroacetyldoxorubicin in vivo, and how does it compare to the parent compound, Doxorubicin?

A: Research utilizing radiolabeled [¹⁴C] N-Trifluoroacetyldoxorubicin in rats provided valuable insights into the drug's metabolic pathway and excretion profile []. While detailed comparisons to Doxorubicin's metabolism were not explicitly provided in the study, the identification of radioactive species in urine and tissue samples suggests potential metabolic pathways and elimination routes. Further research is crucial to elucidate the specific metabolic transformations N-Trifluoroacetyldoxorubicin undergoes, identify the enzymes involved, and compare its metabolic profile to Doxorubicin to understand potential differences in their pharmacokinetic behavior and potential toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。